molecular formula C19H14N2O2 B7747336 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747336
M. Wt: 302.3 g/mol
InChI Key: XEFJFQNPFRCZHK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound that belongs to the class of acetonitriles This compound features a complex structure with multiple functional groups, including an anilino group, a dioxoindene moiety, and a nitrile group

Properties

IUPAC Name

2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c1-11-7-8-13(9-12(11)2)21-16(10-20)17-18(22)14-5-3-4-6-15(14)19(17)23/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFJFQNPFRCZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Anilino Intermediate: The starting material, 3,4-dimethylaniline, undergoes a reaction with an appropriate reagent to introduce the anilino group.

    Formation of the Dioxoindene Moiety: The intermediate is then reacted with a compound that introduces the dioxoindene structure.

    Formation of the Acetonitrile Group: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: May serve as a precursor for the development of pharmaceutical compounds.

    Industry: Possible use in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
  • 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)propionitrile

Uniqueness

The uniqueness of 2-(3,4-dimethylanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile lies in its specific combination of functional groups, which may confer distinct chemical and physical properties. This can make it particularly useful for certain applications where similar compounds may not be as effective.

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